

optimal concentration of 8-Br-7-CH-cADPR for experiments

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Compound of Interest

Compound Name: 8-Br-7-CH-cADPR

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Application Notes and Protocols for 8-Br-7-CH-cADPR

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and optimal concentrations for the use of **8-Br-7-CH-cADPR**, a potent and membrane-permeant antagonist of cyclic ADP-ribose (cADPR). This document is intended to guide researchers in utilizing this compound for studying cADPR-mediated calcium signaling and its role in various physiological and pathological processes.

Introduction

8-Br-7-CH-cADPR is a synthetic analog of cADPR, a key second messenger that mobilizes intracellular calcium from ryanodine receptor (RyR)-sensitive stores. Its modifications, a bromine at position 8 and a deaza substitution at position 7, confer resistance to hydrolysis and enhance its cell permeability, making it a valuable tool for in vitro and in situ experiments.^{[1][2]} This compound has been instrumental in elucidating the role of the cADPR signaling pathway in diverse cellular functions, including neuronal degeneration, smooth muscle contraction, and immune responses.^{[3][4]}

Mechanism of Action

8-Br-7-CH-cADPR acts as a competitive antagonist at the cADPR binding site on ryanodine receptors, thereby inhibiting cADPR-induced calcium release from the endoplasmic or

sarcoplasmic reticulum. Additionally, it has been shown to antagonize the TRPM2 ion channel, which is involved in calcium influx across the plasma membrane.[5][6]

Data Presentation: Optimal Concentrations

The optimal concentration of **8-Br-7-CH-cADPR** is experiment-dependent and should be determined empirically for each cell type and specific research question. The following table summarizes effective concentrations reported in the literature for various applications.

Application/ Assay	Cell Type	Organism	Concentrati on Range	Observed Effect	Citation(s)
Axon Degeneration Assay	Dorsal Root Ganglion (DRG) Neurons	Rat	0.1 μ M - 10 μ M	Significant decrease in paclitaxel- induced axon degeneration.	[3] [7]
Calcium Imaging	Dorsal Root Ganglion (DRG) Neurons	Rat	10 μ M	Partial inhibition of calcium elevation induced by sTIR dimerization.	[3] [8]
Calcium Imaging	Human Myometrial Smooth Muscle Cells	Human	100 μ M	Attenuation of agonist- induced intracellular calcium increase.	[9]
Calcium Imaging	Porcine Airway Smooth Muscle Cells	Porcine	100 μ M	Attenuation of acetylcholine and endothelin-1 induced calcium responses.	[4]
TRPM2 Inhibition Assay	HEK-293 cells expressing TRPM2	Human	Not specified	Inhibition of TRPM2 channel activation.	[1] [10]

Experimental Protocols

Protocol 1: Inhibition of Paclitaxel-Induced Axon Degeneration in DRG Neurons

This protocol is adapted from studies investigating the neuroprotective effects of **8-Br-7-CH-cADPR** against chemotherapy-induced peripheral neuropathy.^{[3][7]}

Materials:

- **8-Br-7-CH-cADPR** (stock solution in DMSO or water)
- Dorsal Root Ganglion (DRG) neuron culture
- Paclitaxel
- Culture medium
- Compartmentalized culture chambers
- Immunostaining reagents (e.g., anti- β III-tubulin antibody)
- Fluorescence microscope

Procedure:

- **Cell Culture:** Culture DRG neurons in compartmentalized chambers to separate axons from cell bodies.
- **Pre-treatment:** One hour prior to paclitaxel treatment, add **8-Br-7-CH-cADPR** to the axonal compartment at the desired final concentration (e.g., 0.1 μ M, 1 μ M, 10 μ M). A vehicle control (DMSO or water) should be run in parallel.
- **Induction of Degeneration:** Add paclitaxel to the axonal compartment to induce axon degeneration. The final concentration of paclitaxel will need to be optimized for your specific culture conditions.
- **Incubation:** Incubate the cultures for 24-48 hours.
- **Assessment of Degeneration:**

- Fix the cells with 4% paraformaldehyde.
- Perform immunostaining for a neuronal marker such as β III-tubulin to visualize axons.
- Capture images using a fluorescence microscope.
- Quantify axon degeneration using established methods, such as measuring the percentage of fragmented axons.

Expected Results:

Treatment with **8-Br-7-CH-cADPR** is expected to show a concentration-dependent reduction in the percentage of degenerated axons compared to the paclitaxel-only control.

Protocol 2: Calcium Imaging in Cultured Cells

This protocol provides a general framework for assessing the effect of **8-Br-7-CH-cADPR** on intracellular calcium dynamics using fluorescent calcium indicators.[\[3\]](#)[\[8\]](#)

Materials:

- **8-Br-7-CH-cADPR** (stock solution in DMSO or water)
- Cultured cells of interest (e.g., DRG neurons, smooth muscle cells)
- Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
- Pluronic F-127
- Balanced salt solution (e.g., HBSS)
- Agonist to induce calcium release (e.g., carbachol, endothelin-1)
- Fluorescence microscope with ratiometric imaging capabilities (for Fura-2) or a standard fluorescence microscope (for Fluo-4).

Procedure:

- **Cell Plating:** Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

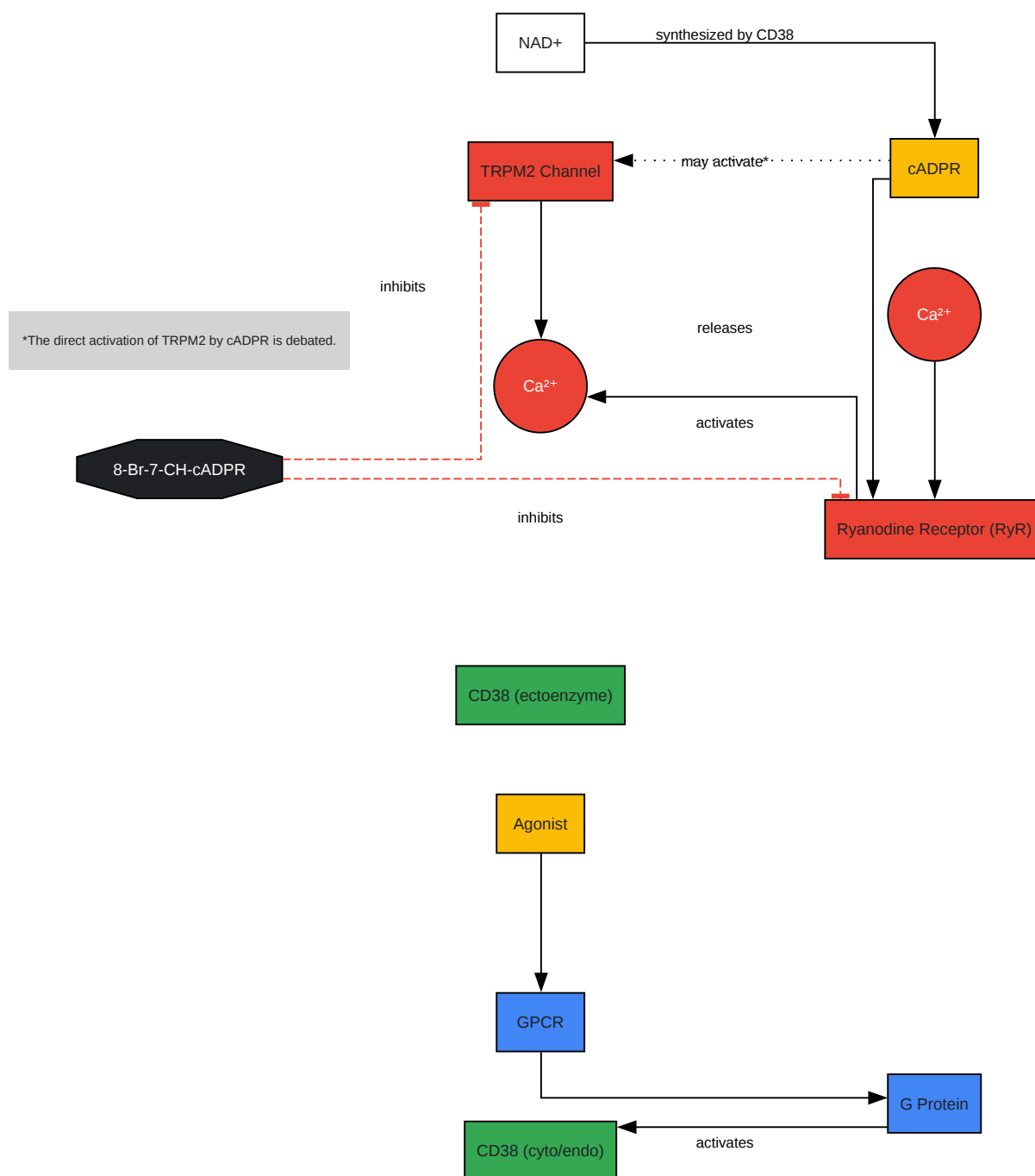
- Dye Loading:
 - Prepare a loading solution containing the calcium indicator dye (e.g., 2-5 μ M Fura-2 AM or Fluo-4 AM) and a similar concentration of Pluronic F-127 in a balanced salt solution.
 - Incubate the cells with the loading solution for 30-60 minutes at 37°C.
 - Wash the cells with the balanced salt solution to remove excess dye.
- Pre-incubation with **8-Br-7-CH-cADPR**: Incubate the dye-loaded cells with the desired concentration of **8-Br-7-CH-cADPR** (e.g., 10 μ M) for 15-30 minutes prior to imaging. Include a vehicle control.
- Baseline Measurement: Acquire baseline fluorescence images for a few minutes to establish a stable baseline.
- Agonist Stimulation: Add the agonist of choice to the cells to induce a calcium response.
- Data Acquisition: Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at 510 nm. For single-wavelength dyes like Fluo-4, use the appropriate excitation and emission wavelengths (e.g., 488 nm excitation, 520 nm emission).
- Data Analysis:
 - For ratiometric dyes, calculate the ratio of the fluorescence intensities at the two excitation wavelengths.
 - For single-wavelength dyes, express the change in fluorescence as a ratio over the baseline fluorescence (F/F_0).
 - Compare the amplitude and kinetics of the calcium transients in the presence and absence of **8-Br-7-CH-cADPR**.

Expected Results:

Pre-incubation with **8-Br-7-CH-cADPR** is expected to attenuate the agonist-induced increase in intracellular calcium concentration.

Visualizations

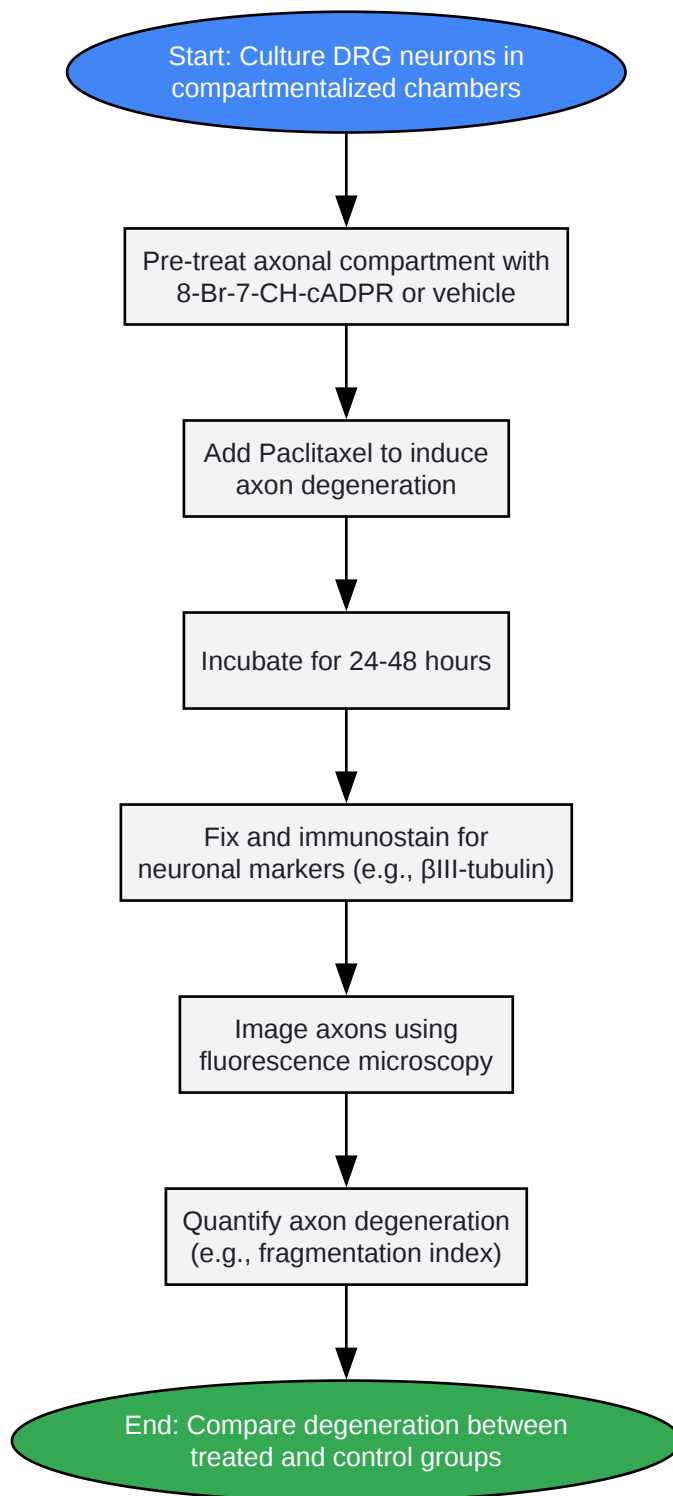
Signaling Pathway of cADPR-Mediated Calcium Release



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Caption: cADPR signaling pathway and points of inhibition by **8-Br-7-CH-cADPR**.

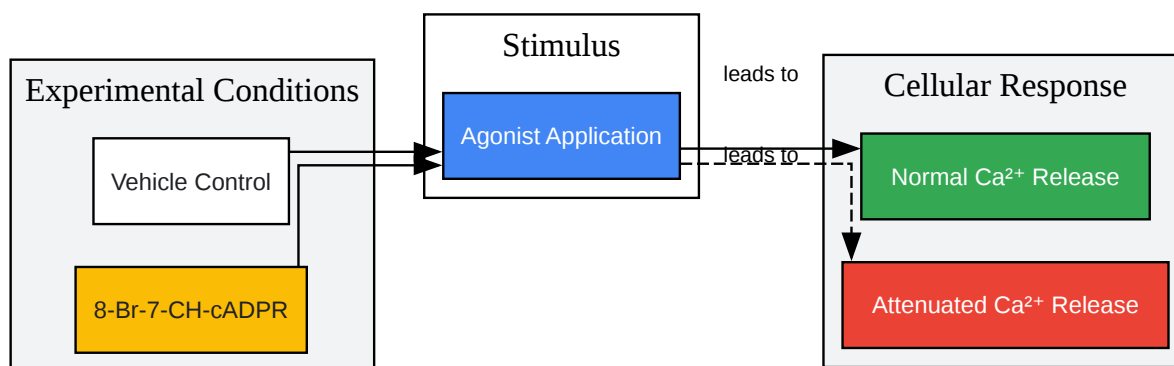
Experimental Workflow for Axon Degeneration Assay



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Caption: Workflow for assessing the neuroprotective effect of **8-Br-7-CH-cADPR**.

Logical Relationship in Calcium Imaging Experiment



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Caption: Logic of a calcium imaging experiment with **8-Br-7-CH-cADPR**.

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